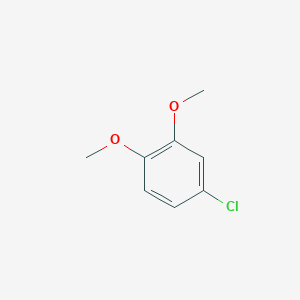

4-Chloro-1,2-dimethoxybenzene

Vue d'ensemble

Description

4-Chloro-1,2-dimethoxybenzene is a chlorinated aromatic compound with two methoxy groups attached to a benzene ring. It is structurally related to other chloroaromatic compounds and dimethoxybenzenes, which have been studied for various applications, including their roles in catalytic processes, synthesis of other chemicals, and their physical properties.

Synthesis Analysis

The synthesis of related dimethoxybenzene compounds has been explored in various studies. For instance, the synthesis of 1,2-dimethoxybenzene has been improved by using chloromethane combined with pyrocatechol, with factors such as the ratio, pressure, and special catalysts being investigated to enhance the quality and yield of the product . Although this study does not directly address 4-Chloro-1,2-dimethoxybenzene, the methods and considerations could be relevant for its synthesis as well.

Molecular Structure Analysis

The molecular structure of chlorinated dimethoxybenzenes has been the subject of research, with studies investigating the behavior of these compounds under electron impact and using techniques such as metastable ion analysis and deuterium labeling to interpret fragmentation processes . The molecular structure is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Chemical reactions involving chlorinated dimethoxybenzenes have been studied, particularly in the context of catalysis and oxidation processes. For example, 2-Chloro-1,4-dimethoxybenzene has been identified as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase . Additionally, the formation of a cation radical of 2-Chloro-1,4-dimethoxybenzene and its role in the oxidation process has been characterized using ESR and UV/vis spectroscopy . These studies provide insights into the reactivity of chlorinated dimethoxybenzenes in oxidative environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated dimethoxybenzenes are influenced by their molecular structure. For example, the mass spectra of chlorinated veratroles have been investigated to understand common fragmentation routes and the influence of chlorine substitution on the spectral characteristics . Additionally, the crystal structures of related compounds have been determined, revealing information about bond angles and orientations of substituents, which can affect the physical properties and reactivity of these molecules .

Applications De Recherche Scientifique

-

Application in Electrolyte for Lithium-Ion Batteries

- Scientific Field : Electrochemistry .

- Summary of Application : 2-chloro-1,4-dimethoxybenzene and 4-fluoro-1,2-dimethoxybenzene have been used as additives in the electrolyte for liquid state Al-plastic film lithium-ion batteries .

- Methods of Application : The redox reactions of these additives were characterized using overcharge tests, galvanostatic charge–discharge techniques, linear sweep voltammetry tests, rate capability tests, and cycling tests .

- Results : The initial charge reaction occurred at 4.1 V and their redox products were shuttled between the cathode and anode. The shuttle reactions consume excess current, thus resulting in an improvement on overcharge performance for the batteries .

-

Application in Electrophilic Aromatic Substitution

- Scientific Field : Organic Chemistry .

- Summary of Application : While not specifically about 4-Chloro-1,2-dimethoxybenzene, the process of electrophilic aromatic substitution is a key reaction for aromatic compounds like this .

- Methods of Application : The reaction involves the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Results : The gain in stabilization attendant on regeneration of the aromatic ring is sufficiently advantageous that this, rather than combination of the cation with Y ⊖, normally is the favored course of reaction .

-

Application in Suzuki Cross-Coupling Reactions

- Scientific Field : Organic Chemistry .

- Summary of Application : 2-chloro-1,4-dimethoxy-Benzene, a compound similar to 4-Chloro-1,2-dimethoxybenzene, has been used in Suzuki cross-coupling reactions of aryl chlorides with arylboronic acids .

- Methods of Application : In a Suzuki cross-coupling reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide (or triflate) to form a coupled product .

- Results : The product of this reaction is a biaryl, a type of compound that is found in many pharmaceuticals and organic materials .

-

Application in HPLC Column Separation

- Scientific Field : Analytical Chemistry .

- Summary of Application : 4-(Chloromethyl)-1,2-dimethoxy benzene, a compound similar to 4-Chloro-1,2-dimethoxybenzene, has been used in the separation process on Newcrom R1 HPLC column .

- Methods of Application : High-performance liquid chromatography (HPLC) is a type of column chromatography used in biochemistry and analytical chemistry to separate, identify, and quantify each component in a mixture .

- Results : The separation of 4-(Chloromethyl)-1,2-dimethoxy benzene on Newcrom R1 HPLC column was successful .

-

Application in Electrophilic Aromatic Substitution

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-nitromethylbenzene, a compound similar to 4-Chloro-1,2-dimethoxybenzene, can be converted successively to 2,4-dinitromethylbenzene and to 2,4,6-trinitromethylbenzene (TNT) when heated with an excess of nitric acid in fuming sulfuric acid .

- Methods of Application : The process involves the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Results : The gain in stabilization attendant on regeneration of the aromatic ring is sufficiently advantageous that this, rather than combination of the cation with Y ⊖, normally is the favored course of reaction .

-

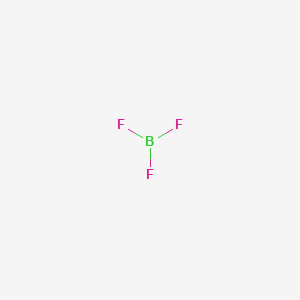

Application in Friedel-Crafts Alkylation

- Scientific Field : Organic Chemistry .

- Summary of Application : Benzene can be treated with alkyl halides in the presence of Lewis acids to undergo Friedel-Crafts alkylation . This reaction is catalyzed by Lewis acids like anhydrous AlCl3, FeX3, ZnCl2, BF3 etc .

- Methods of Application : The reaction involves the formation of a complex due to coordination of alkyl halide to the Lewis acid. This complex may act as the electrophilic reagent or it may dissociate to give a free carbocation, which can act as electrophile .

- Results : The π electrons on the aromatic ring act as a nucleophilic system. They attack the electron deficient carbocation to form the σ-complex .

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJCXGJKJZARAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168342 | |

| Record name | 4-Chloroveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,2-dimethoxybenzene | |

CAS RN |

16766-27-1 | |

| Record name | 4-Chloroveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

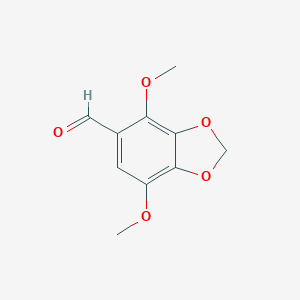

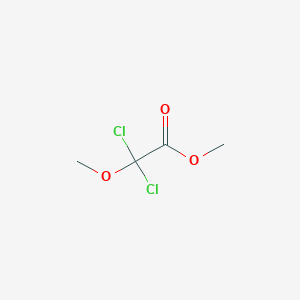

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)